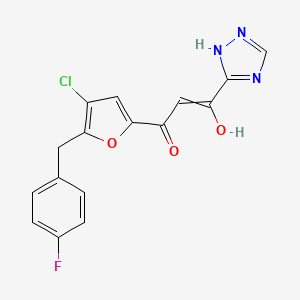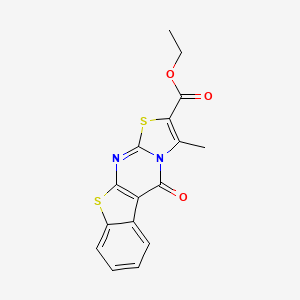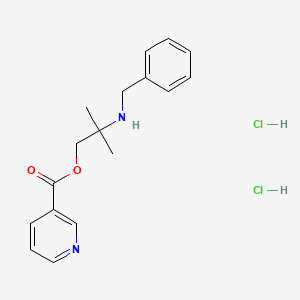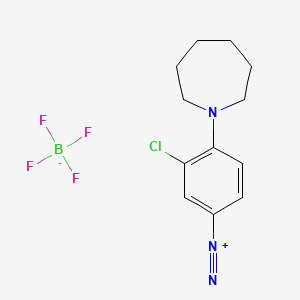
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C12H15BClF4N3 It is known for its unique structure, which includes a diazonium group, a chloro-substituted benzene ring, and a hexahydro-1H-azepin-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene. The process begins with the preparation of the amine precursor, followed by its conversion to the diazonium salt. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to stabilize the diazonium ion. The final step involves the addition of tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the potential hazards associated with diazonium compounds.
化学反应分析
Types of Reactions
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: The corresponding amine, 3-chloro-4-hexahydro-1H-azepin-1-yl-benzene.
科学研究应用
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of azo compounds and substituted benzene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-nitrobenzenediazonium tetrafluoroborate
- 3-Bromo-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
- 4-Methyl-3-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate
Uniqueness
3-Chloro-4-hexahydro-1H-azepin-1-yl-benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the hexahydro-1H-azepin-1-yl group. This structural feature imparts distinct reactivity and potential applications compared to other diazonium compounds. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
84604-31-9 |
|---|---|
分子式 |
C12H15BClF4N3 |
分子量 |
323.53 g/mol |
IUPAC 名称 |
4-(azepan-1-yl)-3-chlorobenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H15ClN3.BF4/c13-11-9-10(15-14)5-6-12(11)16-7-3-1-2-4-8-16;2-1(3,4)5/h5-6,9H,1-4,7-8H2;/q+1;-1 |
InChI 键 |
KSNOQBZKQUBLEI-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.C1CCCN(CC1)C2=C(C=C(C=C2)[N+]#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
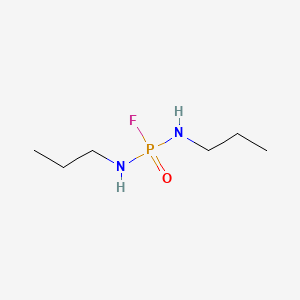


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
